benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol
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Overview
Description
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the structural features of benzoic acid and a dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Propyl Group: The propyl group is introduced via an alkylation reaction using a propyl halide and a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in benzoic acid, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol used as a solvent and preservative.
Dithiolan Derivatives: Compounds containing a dithiolan ring, known for their sulfur-containing functional groups.
Uniqueness
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a propyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88101-66-0 |
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Molecular Formula |
C14H20O3S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C7H6O2.C7H14OS2/c8-7(9)6-4-2-1-3-5-6;1-2-3-7-9-5-6(4-8)10-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3/t;6-,7+/m.0/s1 |
InChI Key |
RKTFVNYYWSCKSG-HLISZSCWSA-N |
Isomeric SMILES |
CCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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